molecular formula C10H8N2 B1593082 6-Methyl-1H-indole-5-carbonitrile CAS No. 1000343-22-5

6-Methyl-1H-indole-5-carbonitrile

Cat. No.: B1593082
CAS No.: 1000343-22-5
M. Wt: 156.18 g/mol
InChI Key: RKHWDANYXRMLOW-UHFFFAOYSA-N
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Description

6-Methyl-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Cyano-6-methyl indole interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It is involved in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids

Cellular Effects

5-Cyano-6-methyl indole influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been used as a biologically active compound for the treatment of cancer cells, microbes, and various types of disorders in the human body

Molecular Mechanism

The molecular mechanism of action of 5-Cyano-6-methyl indole involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 5-Cyano-6-methyl indole change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 5-Cyano-6-methyl indole vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

5-Cyano-6-methyl indole is involved in various metabolic pathways . This includes interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels

Transport and Distribution

5-Cyano-6-methyl indole is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation

Properties

IUPAC Name

6-methyl-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHWDANYXRMLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646651
Record name 6-Methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-22-5
Record name 6-Methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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